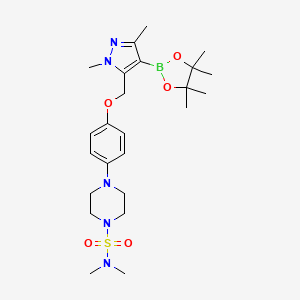
3-Bromo-4,4',5,5'-tetramethyl-2,2'-bithiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4,4’,5,5’-tetramethyl-2,2’-bithiophene is an organic compound that belongs to the class of bithiophenes These compounds are characterized by the presence of two thiophene rings, which are sulfur-containing heterocycles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4,4’,5,5’-tetramethyl-2,2’-bithiophene typically involves the bromination of 4,4’,5,5’-tetramethyl-2,2’-bithiophene. This reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of 3-Bromo-4,4’,5,5’-tetramethyl-2,2’-bithiophene may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to a more consistent and scalable production method.
化学反応の分析
Types of Reactions
3-Bromo-4,4’,5,5’-tetramethyl-2,2’-bithiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation Reactions: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Organolithium or Grignard reagents are commonly used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Coupling: Palladium catalysts and boronic acids are used in coupling reactions.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Sulfoxides or sulfones.
Coupling: Complex bithiophene derivatives.
科学的研究の応用
3-Bromo-4,4’,5,5’-tetramethyl-2,2’-bithiophene has several applications in scientific research:
Organic Electronics: Used in the development of organic semiconductors and conductive polymers.
Material Science: Employed in the synthesis of novel materials with unique electronic properties.
Medicinal Chemistry: Investigated for its potential use in drug development and as a building block for bioactive compounds.
Catalysis: Utilized as a ligand or catalyst in various chemical reactions.
作用機序
The mechanism of action of 3-Bromo-4,4’,5,5’-tetramethyl-2,2’-bithiophene is largely dependent on its chemical structure. The bromine atom and methyl groups influence the compound’s reactivity and interaction with other molecules. In organic electronics, the compound’s ability to facilitate charge transfer and its stability under various conditions are crucial. In catalysis, the compound can act as a ligand, coordinating with metal centers to enhance catalytic activity.
類似化合物との比較
Similar Compounds
- 3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
- Thiophene-2-boronic acid pinacol ester
Uniqueness
3-Bromo-4,4’,5,5’-tetramethyl-2,2’-bithiophene is unique due to its specific substitution pattern, which imparts distinct electronic properties. The presence of both bromine and methyl groups allows for versatile chemical modifications and applications in various fields, making it a valuable compound in research and industry.
特性
分子式 |
C12H13BrS2 |
|---|---|
分子量 |
301.3 g/mol |
IUPAC名 |
3-bromo-2-(4,5-dimethylthiophen-2-yl)-4,5-dimethylthiophene |
InChI |
InChI=1S/C12H13BrS2/c1-6-5-10(14-8(6)3)12-11(13)7(2)9(4)15-12/h5H,1-4H3 |
InChIキー |
BSCNJSARBIXFCD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=C1)C2=C(C(=C(S2)C)C)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


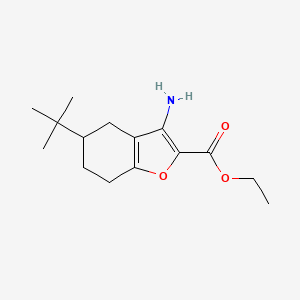
![(1R,2S)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13042682.png)
![1-Isobutyl-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13042689.png)
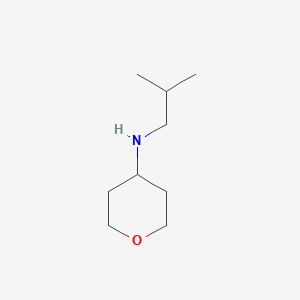
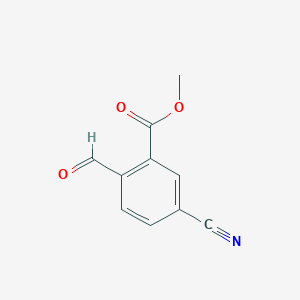
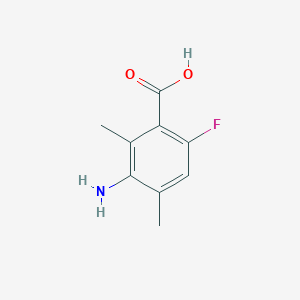
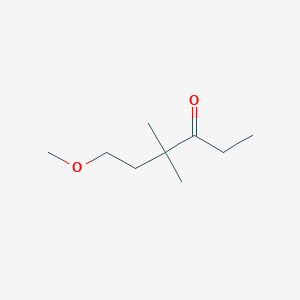
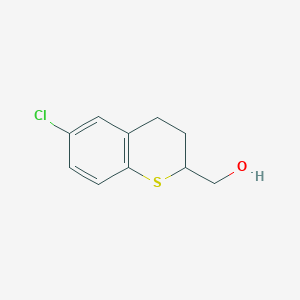

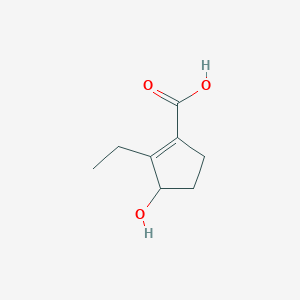
![8-(Bromomethyl)-8-fluoro-1,4-dioxaspiro[4.5]decane](/img/structure/B13042758.png)
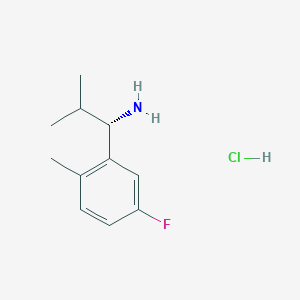
![(1S,4S,5R)-6,6-difluoro-4-(hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B13042764.png)
